(E)-1-Bromo-3-decene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromodec-3-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-2-3-4-5-6-7-8-9-10-11/h7-8H,2-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFPNOLTKBHRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of E 1 Bromo 3 Decene
Electrophilic Addition Reactions of the Alkene Moiety
The carbon-carbon double bond in (E)-1-Bromo-3-decene is a region of high electron density, making it susceptible to attack by electrophiles. conicet.gov.ar These reactions proceed via the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds.
The addition of molecular bromine (Br₂) across the C3=C4 double bond of this compound is a classic example of an electrophilic addition reaction. The reaction mechanism does not proceed through a simple carbocation; instead, it involves a cyclic intermediate known as a bromonium ion. wikipedia.org
The mechanism unfolds in two main steps:
Formation of the Bromonium Ion: As a bromine molecule approaches the electron-rich π bond of the alkene, the π electrons attack one of the bromine atoms, inducing polarization and causing the heterolytic cleavage of the Br-Br bond. This results in the formation of a three-membered ring containing a positively charged bromine atom, the bromonium ion, and a bromide ion (Br⁻). wikipedia.orgulethbridge.ca
Nucleophilic Attack: The newly generated bromide ion then acts as a nucleophile, attacking one of the two carbons of the bromonium ion. This attack occurs from the side opposite to the bromonium ion bridge (anti-addition), leading to the opening of the ring and the formation of a vicinal dibromide. ulethbridge.ca
In the specific case of adding a symmetrical reagent like Br₂ to the C3=C4 double bond of this compound, regioselectivity as defined by Markovnikov's rule is not a primary consideration, as a bromine atom is added to both C3 and C4. However, the stereochemistry of the reaction is highly specific.
The addition of bromine to an alkene is a stereospecific anti-addition, meaning the two bromine atoms add to opposite faces of the original double bond. ulethbridge.ca Since the starting material is the (E)-isomer, the anti-addition to the trans double bond results in the formation of a racemic mixture of diastereomeric products: (3R,4S)-1,3,4-tribromodecane and (3S,4R)-1,3,4-tribromodecane.
| Reactant | Reagent | Conditions | Product(s) | Stereochemistry |
| This compound | Br₂ | Inert Solvent (e.g., CCl₄) | (3R,4S)-1,3,4-tribromodecane & (3S,4R)-1,3,4-tribromodecane | Anti-addition |
Nucleophilic Substitution Reactions Involving the Bromine Atom
The carbon-bromine bond at the C1 position is polar, with the carbon atom being electrophilic and the bromine atom being a good leaving group. This allows this compound to undergo nucleophilic substitution reactions.
As a primary allylic halide, this compound is capable of reacting through both Sₙ2 and Sₙ1 pathways, with the operative mechanism being highly dependent on the reaction conditions. spcmc.ac.in
Sₙ2 Mechanism: This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon (C1) at the same time as the bromide leaving group departs. lumenlearning.com The reaction proceeds with an inversion of stereochemistry at the reaction center, though C1 is not a stereocenter in this case. Sₙ2 reactions are favored by strong nucleophiles and polar aprotic solvents. Allylic halides like this compound react more rapidly in Sₙ2 reactions than their saturated counterparts (e.g., 1-bromodecane) because the adjacent π system helps to stabilize the transition state through conjugation. ulethbridge.caspcmc.ac.in
Sₙ1 Mechanism: This two-step pathway is characterized by the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. ucsd.edu Sₙ1 reactions are favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol). lumenlearning.com Although this compound is a primary halide, it can undergo Sₙ1 reactions because the resulting primary carbocation is resonance-stabilized by the adjacent double bond, forming an allylic cation. This delocalization of positive charge over both C1 and C3 is a critical feature of its reactivity and leads to the possibility of rearrangement (see Section 3.3). ulethbridge.ca
| Mechanism | Favored by | Nucleophile | Solvent | Product(s) |
| Sₙ2 | Strong Nucleophile, High Concentration | e.g., CN⁻, RS⁻, I⁻ | Polar Aprotic (e.g., DMSO, Acetone) | (E)-1-Nu-3-decene |
| Sₙ1 | Weak Nucleophile, Low Concentration | e.g., H₂O, ROH | Polar Protic (e.g., H₂O, Ethanol) | (E)-1-Nu-3-decene and (E/Z)-3-Nu-1-decene (rearranged) |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The utility of this compound in these reactions is determined by its structure as an allylic bromide.
Suzuki Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. wikipedia.org Allylic halides are known to be effective substrates in Suzuki reactions. conicet.gov.ar Therefore, this compound can be coupled with various aryl- or vinyl-boronic acids in the presence of a palladium catalyst and a base to form new C-C bonds at the C1 position. Transition-metal-free Suzuki-type couplings of allylic bromides have also been developed. organic-chemistry.org
Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. mdpi.com While less common than for aryl halides, the coupling of allylic compounds is also possible. For instance, related allylic alcohols have been successfully used in Heck reactions with aryl bromides. organic-chemistry.orgresearchgate.net This suggests that this compound could potentially be coupled with an alkene like styrene (B11656), although this is not its most typical application.
Sonogashira Coupling: The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide. nih.govwikipedia.org Standard Sonogashira conditions are generally not effective for sp³-hybridized carbons like the one bearing the bromine in this compound. However, recent advancements have led to the development of copper-catalyzed Sonogashira-type reactions that can successfully couple alkyl halides, including bromides, with terminal alkynes under mild conditions. rsc.org
| Coupling Reaction | Typical Partners | Product of this compound + Partner |
| Suzuki | Aryl/Vinyl Boronic Acid | (E)-1-Aryl/Vinyl-3-decene |
| Heck | Alkene (e.g., Styrene) | (E)-1-Styryl-3-decene (hypothetical) |
| Sonogashira | Terminal Alkyne | (E)-1-Alkynyl-3-decene (requires non-standard conditions) |
Rearrangement and Isomerization Pathways
A hallmark of the reactivity of allylic systems is their propensity for rearrangement. masterorganicchemistry.com In the case of this compound, this typically occurs during reactions that proceed through a cationic or radical intermediate.
The most common rearrangement is the allylic rearrangement , which is prominent under Sₙ1 conditions. When the bromide ion departs from C1, it forms a resonance-stabilized allylic carbocation. The positive charge is delocalized across both C1 and C3. A nucleophile can then attack either of these electrophilic centers.
Attack at C1: This results in the direct substitution product, (E)-1-Nu-3-decene.
Attack at C3: This results in the rearranged product, (E/Z)-3-Nu-1-decene. The double bond shifts its position from C3-C4 to C1-C2.
The ratio of these products depends on factors such as the structure of the substrate and the nature of the nucleophile. Similarly, radical substitution reactions, such as allylic bromination with N-Bromosuccinimide (NBS) on a related alkene, can produce a mixture of constitutional isomers due to a resonance-stabilized allylic radical intermediate. winona.eduwinona.edulibretexts.org
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound raises questions of selectivity in its reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the main competing sites are the C-Br bond and the C=C double bond. The outcome of a reaction depends on the reagents used. For example, in a Wurtz-type reaction with sodium metal, the more reactive alkyl bromide would likely react preferentially over an alkyl chloride if both were present in a molecule. doubtnut.com
Regioselectivity is the preference for bond formation at one position over another. masterorganicchemistry.com A classic example is the addition of HBr to an alkene. In the absence of peroxides, the reaction follows Markovnikov's rule, where the bromine adds to the more substituted carbon of the double bond. masterorganicchemistry.com However, in the presence of peroxides, the reaction proceeds via a radical mechanism and exhibits anti-Markovnikov regioselectivity, with the bromine adding to the less substituted carbon. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This is because the bromine radical adds to form the more stable carbon radical intermediate. masterorganicchemistry.comlibretexts.org
Stereoselectivity is the preferential formation of one stereoisomer over others. slideshare.netmsu.edu Reactions at the double bond of this compound can lead to the formation of new stereocenters. The stereochemical outcome depends on the reaction mechanism. For example, the addition of bromine to an alkene typically proceeds via an anti-addition mechanism, leading to a specific stereoisomeric product. alrasheedcol.edu.iq In contrast, some reactions may proceed with syn-addition, while others may be unselective. masterorganicchemistry.com The existing (E) configuration of the double bond in the starting material can also influence the stereochemistry of the product in stereospecific reactions, where different stereoisomers of the reactant give different stereoisomers of the product. alrasheedcol.edu.iqkhanacademy.org
Interactive Data Table: Reactivity of this compound
| Reaction Type | Reagents/Conditions | Key Feature | Expected Outcome for this compound |
| Stereoselective Isomerization | Transition Metal Catalysts | Formation of a specific stereoisomer | Potential conversion to (Z)-1-Bromo-3-decene |
| Contra-Thermodynamic Isomerization | Photochemical irradiation, dual catalysts | Formation of a less stable isomer | Isomerization to a terminal alkene |
| Free Radical Addition | HBr, Peroxides | Anti-Markovnikov regioselectivity | Addition of HBr across the double bond |
| Free Radical Bromination | NBS, light/heat | Allylic substitution | Bromination at the allylic position |
Applications of E 1 Bromo 3 Decene As a Research Building Block
Role in Total Synthesis of Complex Organic Molecules
The strategic placement of a reactive vinyl bromide and a nucleophilic olefin within the same molecule makes (E)-1-Bromo-3-decene a potentially valuable intermediate in the synthesis of complex organic molecules. Its structure allows for a variety of coupling reactions and intramolecular cyclizations.
Precursor to Natural Products
While direct examples of the use of this compound in the total synthesis of natural products are not prevalent in the literature, the utility of similar bromo-alkene containing molecules is well-documented. For instance, various bromo-organic compounds are key intermediates in the synthesis of complex natural products due to their ability to undergo a range of transformations such as cyclization and coupling reactions. sci-hub.seresearchgate.net The synthesis of propellane-containing natural products, for example, often involves intricate cyclization strategies where halo-alkenes could serve as key precursors. researchgate.net
The reactivity of the vinyl bromide in this compound allows it to participate in various carbon-carbon bond-forming reactions, which are fundamental to the assembly of natural product skeletons. For example, it could potentially be used in syntheses analogous to those of certain bioactive lipids or polyketides where a long alkyl chain with specific stereochemistry is required.
Synthesis of Pharmaceutical Intermediates and Analogs
Bromo-organic compounds are widely recognized as important intermediates in the production of pharmaceuticals. sci-hub.se Their utility stems from their capacity to undergo a variety of chemical reactions to build the complex molecular frameworks of active pharmaceutical ingredients (APIs). fscichem.com The production of single enantiomers of drug intermediates, a critical aspect of modern drug development, often relies on chiral building blocks, and bromo-compounds can be elaborated into such chiral intermediates. researchgate.net
This compound can serve as a precursor for the synthesis of various pharmaceutical analogs. For example, in the development of novel antidepressant agents, bromoalkynes have been utilized in coupling reactions to generate complex molecular structures. rsc.org Similarly, this compound could be employed in coupling reactions to synthesize analogs of known drugs, potentially leading to improved pharmacological properties. The synthesis of ceramide analogues, for instance, has been accomplished using bromo-alcohols as starting materials, highlighting the potential of similar bromo-compounds in medicinal chemistry. uu.nl
| Reaction Type | Reactant with Bromo-compound | Product Class | Potential Pharmaceutical Application |
| Suzuki Coupling | Arylboronic acid | Aryl-substituted decene | Synthesis of analogs of bioactive molecules |
| Sonogashira Coupling | Terminal alkyne | Ene-yne | Building block for complex drug scaffolds |
| Heck Coupling | Alkene | Diene | Construction of polyunsaturated systems |
| Nucleophilic Substitution | Amine | Allylic amine | Precursor to various nitrogen-containing drugs |
Derivatization for Advanced Materials Research
The dual functionality of this compound, possessing both a reactive vinyl bromide and a polymerizable double bond, makes it an interesting candidate for the synthesis of novel materials.
Polymer Precursors
Bromo-containing monomers are valuable precursors for the synthesis of functional polymers. The bromine atom can be introduced into a polymer chain and subsequently modified, allowing for the creation of a diverse library of materials from a single polymer precursor. For example, the reversible addition-fragmentation chain transfer (RAFT) polymerization of bromoethyl acrylate (B77674) yields a highly reactive polymer that can undergo nucleophilic substitution. acs.org
While direct polymerization of this compound is not extensively reported, the polymerization of its isomer, 10-bromo-1-decene (B1332156), has been achieved. Scandium-catalyzed copolymerization of 10-bromo-1-decene with ethylene, propylene, and dienes has been shown to produce bromine-functionalized polyolefins. acs.org This suggests that this compound could also serve as a monomer or comonomer in polymerization reactions, leading to polymers with pendant vinyl bromide groups that can be further functionalized. Olefin polymerization, in general, is a cornerstone of the polymer industry, and the development of new monomers is crucial for accessing novel polymer architectures. unina.it
| Polymerization Method | Monomer(s) | Resulting Polymer | Potential Application |
| RAFT Polymerization | This compound | Poly[this compound] | Functional polymer precursor |
| Ziegler-Natta Polymerization | Ethylene, this compound | Poly(ethylene-co-(E)-1-bromo-3-decene) | Modifiable polyethylene |
| Metathesis Polymerization | This compound | Poly[this compound] via ADMET | Functionalized polyalkenamer |
Supramolecular Assembly Components
The design of molecules capable of self-assembly into well-defined supramolecular structures is a burgeoning area of research. While there are no specific reports on the use of this compound in supramolecular chemistry, its structure suggests potential applications. The long alkyl chain could participate in van der Waals interactions, a common driving force in the assembly of soft materials. The vinyl bromide offers a site for modification to introduce functionalities, such as hydrogen bonding motifs or metal-coordinating ligands, that can direct the self-assembly process.
Precursor to Quaternary Stereogenic Centers
The construction of quaternary stereocenters, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. nih.govnih.govrsc.org These motifs are found in a wide array of bioactive natural products and pharmaceuticals. nih.govrsc.org Various catalytic asymmetric methods have been developed to create these sterically congested centers in a highly enantioselective manner. rsc.orgorganic-chemistry.org
This compound, after conversion to a suitable organometallic reagent, could potentially be used as a nucleophile in reactions to form quaternary stereocenters. For example, catalytic enantioconvergent substitution reactions of racemic tertiary alkyl halides with organometallic nucleophiles have been shown to be a powerful method for this purpose. nih.gov The vinyl moiety of an organometallic derivative of this compound could add to an enone or other electrophile to generate a quaternary center.
Furthermore, diastereoselective conjugate addition of boron-stabilized allylic nucleophiles to enones has been reported to create vicinal tertiary and quaternary stereocenters. acs.org A derivative of this compound could potentially be employed in a similar strategy. The table below outlines some general strategies for the synthesis of quaternary stereocenters where a modified form of this compound could potentially be utilized.
| Reaction Type | Electrophile | Nucleophile (derived from this compound) | Key Feature |
| Enantioconvergent Substitution | Racemic tertiary alkyl halide | Organocuprate or organozinc reagent | Creation of a chiral quaternary center from a racemic precursor |
| Conjugate Addition | α,β-Unsaturated ketone | Allylic boronate | Formation of vicinal stereocenters |
| Allylation | Aldehyde | Allylic chromium reagent | Diastereo- and enantioselective formation of homoallylic alcohols |
Advanced Analytical Characterization Techniques for E 1 Bromo 3 Decene Research
High-Resolution Mass Spectrometry for Mechanistic Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of (E)-1-Bromo-3-decene and its reaction intermediates or products. Unlike standard mass spectrometry, HRMS provides "accurate mass" measurements, which are critical for distinguishing between compounds with the same nominal mass but different chemical formulas. uni-saarland.de This capability is fundamental to elucidating reaction mechanisms.
In the context of this compound synthesis or degradation studies, HRMS can identify transient intermediates and final products with high confidence. By calculating the elemental formula from the high-resolution m/z value, researchers can confirm reaction pathways and identify unexpected byproducts. uni-saarland.dersc.org For instance, in a reaction involving the bromination of 1,3-decadiene, HRMS could differentiate between the desired this compound product and potential isomeric or oxygenated side products. The presence of bromine's characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) further aids in the identification of bromine-containing fragments. pressbooks.pub
Table 1: Illustrative HRMS Data for this compound and a Potential Isomer
| Compound Name | Formula | Nominal Mass | Calculated Exact Mass [M]⁺ | Observed m/z |
|---|---|---|---|---|
| This compound | C₁₀H₁₉Br | 218 | 218.0670 | 218.0672 |
Note: This table is illustrative. Observed m/z values are hypothetical examples demonstrating the precision of HRMS.
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed covalent structure of this compound. rpubs.com While 1D ¹H and ¹³C NMR provide primary information about the chemical environments of hydrogen and carbon atoms, advanced techniques offer deeper structural insights. libretexts.org
Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. researchgate.netipb.pt
COSY reveals correlations between protons that are coupled to each other (typically on adjacent carbons).
HSQC correlates directly bonded ¹H and ¹³C atoms.
HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
Table 2: Predicted ¹H and ¹³C NMR Data and 2D Correlations for this compound
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | ~33.5 | ~3.4 (t) | C2, C3 |
| 2 | ~35.0 | ~2.5 (q) | C1, C3, C4 |
| 3 | ~125.0 | ~5.5 (dt) | C1, C2, C4, C5 |
| 4 | ~135.0 | ~5.4 (dt) | C2, C3, C5, C6 |
| 5 | ~32.0 | ~2.1 (q) | C3, C4, C6, C7 |
| 6 | ~29.0 | ~1.4 (m) | C4, C5, C7, C8 |
| 7 | ~29.5 | ~1.3 (m) | C5, C6, C8, C9 |
| 8 | ~31.8 | ~1.3 (m) | C6, C7, C9, C10 |
| 9 | ~22.6 | ~1.3 (m) | C7, C8, C10 |
Note: Chemical shifts (δ) are predicted values and can vary based on solvent and experimental conditions.
Solid-State NMR (SSNMR): For organobromine compounds, SSNMR can provide information about the structure and dynamics in the solid state. yorku.capreprints.org While this compound is a liquid, it could be studied by adsorbing it onto a solid support or by analyzing solid derivatives. mdpi.com ⁷⁹Br and ⁸¹Br are quadrupolar nuclei, and their SSNMR spectra are influenced by the local electronic environment, providing data on the carbon-bromine bond. psu.eduresearchgate.net
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. uhcl.edu
Infrared (IR) Spectroscopy: An IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups. The C-Br stretch typically appears in the fingerprint region, while the C=C double bond and associated vinylic C-H bonds give rise to distinct peaks. pressbooks.pub
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent method for characterizing the C=C double bond and the C-C backbone of the alkyl chain. nih.gov The analysis of specific Raman-active vibrations can provide information on the conformation of the alkyl chain, such as the presence of trans segments. researchgate.net
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| =C-H (vinylic) | Stretching | 3000 - 3100 (medium) | 3000 - 3100 (strong) |
| C-H (alkyl) | Stretching | 2850 - 2960 (strong) | 2850 - 2960 (strong) |
| C=C (alkene) | Stretching | ~1670 (weak-medium, trans) | ~1670 (strong, trans) |
| =C-H (trans) | Bending (out-of-plane) | ~965 (strong) | Weak or inactive |
Note: Frequencies are approximate and can be influenced by the molecular environment.
X-ray Crystallography of Derivatives
As this compound is a liquid under standard conditions, its molecular structure cannot be determined directly by single-crystal X-ray diffraction. However, this powerful technique can be applied to solid derivatives of the compound. By reacting this compound to form a crystalline product, its precise three-dimensional structure, including stereochemistry, bond lengths, and bond angles, can be determined with high accuracy. nih.gov For example, a reaction at the double bond could yield a solid diol or epoxide derivative whose crystal structure would confirm the original trans configuration of the double bond.
Chiral Chromatography for Enantiomeric Excess Determination
This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers. However, many related bromoalkenes that might be present as impurities or are the targets of related syntheses are chiral. For these compounds, chiral chromatography is the definitive method for separating the enantiomers and determining the enantiomeric excess (ee). pearson.comnih.gov
Enantiomeric excess is a measure of the purity of a chiral substance. wikipedia.orglibretexts.org In chiral chromatography (either gas or liquid), a chiral stationary phase is used. The two enantiomers of a chiral analyte interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at different times. The ratio of the peak areas in the resulting chromatogram allows for the precise calculation of the enantiomeric excess. youtube.com
Hyphenated Techniques (e.g., GC-MS, LC-MS-MS) in Reaction Monitoring
Hyphenated techniques, which couple a separation method with a detection method, are vital for monitoring the progress of reactions that produce or consume this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for analyzing volatile and thermally stable compounds like this compound. rsc.org In a typical application, a small aliquot of a reaction mixture is injected into the GC. The components are separated based on their boiling points and polarity, and each eluting peak is then immediately analyzed by the mass spectrometer. itmedicalteam.pl This provides both the retention time (for quantification) and the mass spectrum (for identification) of each component. researchgate.net Researchers can use this data to track the disappearance of reactants and the appearance of products over time, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. rsc.org
Table 4: Illustrative GC-MS Data for Monitoring a Hypothetical Reaction
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| 1-Decene (B1663960) (Reactant) | 8.5 | 140, 97, 83, 69, 55, 41 |
| This compound (Product) | 12.2 | 218/220, 139, 97, 81, 69, 55 |
Note: This table is a hypothetical example of using GC-MS to monitor the conversion of 1-decene to this compound.
Microwave Spectroscopy for Molecular Geometry Studies
Microwave spectroscopy is a high-resolution technique that provides exceptionally precise information about the geometry of molecules in the gas phase. nih.gov It measures the absorption of microwave radiation corresponding to transitions between rotational energy levels. tanta.edu.eg The moments of inertia derived from the rotational spectrum are used to determine bond lengths and angles with very high accuracy (to fractions of an angstrom and degrees, respectively). mit.edu
Computational and Theoretical Studies of E 1 Bromo 3 Decene
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. mpg.descispace.com These approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. mpg.de DFT, in particular, has become a popular and versatile method due to its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like (E)-1-Bromo-3-decene. scispace.comaps.org Ab initio methods, while often more computationally intensive, can provide highly accurate benchmark results. thieme-connect.de
A significant application of quantum chemical calculations is the mapping of potential energy surfaces for chemical reactions. nih.gov This allows for the prediction of likely reaction pathways, the identification of intermediate structures, and the characterization of transition states—the highest energy points along a reaction coordinate. researchgate.netyoutube.com
For this compound, computational methods can be used to model various reactions, such as nucleophilic substitution or elimination. For instance, in an E2 elimination reaction, DFT calculations can determine the energy barrier for the abstraction of a proton and the departure of the bromide ion. thieme-connect.de By comparing the activation energies of competing pathways (e.g., substitution vs. elimination), chemists can predict the major products under specific conditions. nih.gov The geometry of the transition state provides crucial insights into the reaction mechanism. researchgate.net For example, calculations can reveal whether a reaction is concerted or proceeds through a stepwise mechanism. mdpi.com
Table 1: Illustrative Calculated Activation Energies for Competing Reactions of this compound This table presents hypothetical data representative of what could be obtained from DFT calculations to compare reaction pathways.
| Reaction Type | Reagent | Computational Method | Calculated Activation Energy (kcal/mol) |
| SN2 Substitution | OH⁻ | B3LYP/6-311+G(d,p) | 22.5 |
| E2 Elimination | OH⁻ | B3LYP/6-311+G(d,p) | 20.1 |
| Radical Addition | Br• | M06-2X/Def2TZVP | 8.3 |
The data suggest that under basic conditions, the E2 elimination pathway is slightly more favorable than SN2 substitution. Radical addition, a different type of reaction, would have a significantly lower barrier.
The electronic structure of a molecule is key to its reactivity. aps.org Quantum chemical calculations provide detailed information about the distribution of electrons. A primary tool for this analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.commasterorganicchemistry.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. masterorganicchemistry.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and chemical reactivity. irjweb.comripublication.com A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized around the C=C double bond (the π-orbital), making this the likely site for electrophilic attack. The LUMO is likely to be associated with the antibonding σ* orbital of the C-Br bond, indicating that this is the site for nucleophilic attack. Reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. irjweb.comdergipark.org.tr
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for this compound This table contains hypothetical values for this compound, calculated using DFT, to illustrate the concept.
| Parameter | Value |
| EHOMO | -6.8 eV |
| ELUMO | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | 6.3 eV |
| Ionization Potential (I) ≈ -EHOMO | 6.8 eV |
| Electron Affinity (A) ≈ -ELUMO | 0.5 eV |
| Chemical Hardness (η) = (I-A)/2 | 3.15 eV |
| Electronegativity (χ) = (I+A)/2 | 3.65 eV |
These values provide a quantitative basis for understanding the molecule's stability and its propensity to engage in different types of chemical reactions.
This compound is a flexible molecule with numerous possible conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms. socratic.orgnih.gov Computational methods can systematically explore the potential energy surface to locate these stable conformers and determine their relative energies. For a related compound, cis-1-bromo-3-methylcyclohexane, the chair conformation is crucial for determining reactivity. brainly.com While acyclic, the spatial arrangement of the alkyl chain in this compound can influence the accessibility of the reactive sites (the double bond and the C-Br bond). vaia.com
Molecular Dynamics (MD) simulations go a step further by modeling the movement of atoms and molecules over time. nih.govresearchgate.net An MD simulation of this compound would involve calculating the forces on each atom and using these forces to predict their motion. This provides a dynamic picture of the molecule's behavior, including its vibrational modes and conformational changes, offering insights that a static picture cannot.
Molecular Modeling of Reactivity and Selectivity
Beyond predicting whether a reaction will occur, computational modeling can predict its selectivity—that is, which of several possible products will be favored. This is particularly important for molecules like this compound, which has multiple reactive sites. Theoretical calculations can be used to probe the factors that control regioselectivity and stereoselectivity. thieme-connect.dersc.org
For example, in the addition of an unsymmetrical reagent like HBr to the double bond, modeling can predict whether the reaction will follow Markovnikov or anti-Markovnikov regioselectivity by comparing the stability of the possible carbocation or radical intermediates. Similarly, for reactions that can produce stereoisomers, calculations of the transition state energies for the formation of each isomer can predict the stereochemical outcome. acs.org This is evident in studies of other systems where stereoselectivity is governed by subtle energetic differences in transition states. thieme-connect.de
Solvation Effects in Reaction Mechanisms
Reactions are almost always carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. wikipedia.org Computational chemistry can account for these solvation effects using either implicit or explicit solvent models.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. While much more computationally demanding, this method allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. For a reaction involving this compound, explicit solvent models could reveal how solvent molecules arrange themselves around the transition state and participate directly in the reaction mechanism. researchgate.net The choice of solvent can dramatically influence reaction outcomes, a phenomenon that can be explored and rationalized through computational studies. wikipedia.orgresearchgate.net
Biocatalysis and Enzymatic Transformations Involving Unsaturated Bromo Compounds
Enzymatic Bromination Reactions
The enzymatic incorporation of a bromine atom into an organic substrate can be achieved primarily through two major classes of enzymes: haloperoxidases and flavin-dependent halogenases (FDHs). mdpi.com These enzymes offer a green alternative to traditional chemical halogenation methods, which often require harsh conditions and hazardous reagents. researchgate.net
Flavin-Dependent Halogenases (FDHs): FDHs catalyze the halogenation of electron-rich substrates by utilizing a reduced flavin adenine (B156593) dinucleotide (FADH₂), molecular oxygen, and a halide salt. researchgate.net The reaction mechanism involves the formation of a flavin hydroperoxide, which is then attacked by a bromide ion to generate a highly reactive hypobromous acid (HOBr) equivalent within the enzyme's active site. frontiersin.org This electrophilic bromine species is then transferred to the substrate. While often associated with the halogenation of aromatic compounds like indole, FDHs have been engineered and discovered that show activity towards a broader range of substrates, including alkenes. researchgate.netchemrxiv.org For instance, engineered FDHs have been shown to catalyze enantioselective intramolecular haloetherification of olefinic alcohols, demonstrating their potential to act on double bonds. chemrxiv.org
Vanadium-Dependent Haloperoxidases (V-HPOs): V-HPOs, commonly found in marine algae and fungi, represent another significant class of brominating enzymes. mdpi.com They utilize hydrogen peroxide to oxidize bromide ions, forming a vanadium(V)-peroxo intermediate that facilitates the generation of an electrophilic bromine species. mdpi.com These enzymes exhibit a broad substrate scope. For example, a vanadium-dependent bromoperoxidase from the brown alga Ascophyllum nodosum has been shown to catalyze the bromination of various organic substrates. Similarly, the vanadium-dependent chloroperoxidase from Curvularia inaequalis can catalyze the formation of bromohydrins from alkenes like styrene (B11656) and cyclohexene (B86901) in the presence of bromide ions. mdpi.com
The direct enzymatic bromination of a non-activated internal alkene like the C3-C4 double bond in a decene backbone to produce (E)-1-Bromo-3-decene is a challenging transformation. However, non-heme iron/α-ketoglutarate dependent halogenases are known to halogenate unactivated carbon centers via a radical mechanism, suggesting a potential, though less common, enzymatic route for such reactions. frontiersin.org
A summary of representative substrates for a vanadium-dependent bromoperoxidase is shown in the table below, illustrating the enzyme's versatility.
| Substrate | Product |
|---|---|
| Styrene | 2-Bromo-1-phenylethanol |
| Cyclohexene | 2-Bromocyclohexanol |
| Indole | 3-Bromoindole |
| Anisole | p-Bromoanisole |
Stereoselectivity in Enzyme-Catalyzed Reactions
Enzymes are chiral catalysts that operate in three-dimensional active sites, which often leads to exceptional levels of selectivity in the reactions they catalyze. This includes regioselectivity (preference for one reaction site over another), and stereoselectivity (preference for the formation of one stereoisomer over another). mdpi.com For a molecule like this compound, enzymatic reactions targeting the alkene bond or adjacent carbons can proceed with high stereocontrol.
Hydroxylation: Cytochrome P450 monooxygenases (P450s) are a versatile class of enzymes capable of hydroxylating a vast array of substrates, including alkanes, with high regio- and stereoselectivity. nih.gov While direct data on this compound is unavailable, studies on similar molecules demonstrate this principle. For example, engineered variants of P450 BM-3 from Bacillus megaterium have been shown to hydroxylate C10 alkanes like decane (B31447). A specific variant hydroxylates decane to produce (R)-2-decanol with 40%–55% enantiomeric excess (ee), showcasing the enzyme's ability to selectively produce one enantiomer. mdpi.com This highlights the potential for P450s to stereoselectively hydroxylate an unsaturated bromo-compound at positions allylic to the double bond.
Hydration: The enzymatic addition of water across a double bond is another reaction where stereoselectivity is paramount. Oleate (B1233923) hydratases, for instance, catalyze the hydration of fatty acids. An engineered oleate hydratase from Elizabethkingia meningoseptica has been successfully used for the asymmetric hydration of unactivated terminal alkenes. In a notable example, this enzyme catalyzed the hydration of 1-decene (B1663960) to produce (S)-2-decanol with high conversion (70%) and excellent enantioselectivity (>99% ee) on a preparative scale. nih.gov This demonstrates that enzymes can hydrate (B1144303) a C10 alkene backbone with near-perfect stereocontrol.
The table below presents data on the stereoselective hydration of 1-decene, illustrating the high enantiomeric excess achievable through biocatalysis.
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|---|
| Engineered Oleate Hydratase (E. meningoseptica) | 1-Decene | 2-Decanol | 70 | >99 | (S) |
Other Transformations: Other enzyme classes also exhibit high stereoselectivity. Ene-reductases can reduce carbon-carbon double bonds with specific stereochemistry, while ammonia (B1221849) lyases and transaminases can be used for the stereoselective introduction of amino groups. nih.govacs.org For instance, the stereoselective reduction of tetrasubstituted cyclic enones to halohydrins with three contiguous stereocenters has been achieved using a combination of an ene-reductase and an alcohol dehydrogenase, underscoring the power of enzymes to control complex stereochemical outcomes. acs.org
Biotransformation Pathways and Mechanisms
Biotransformation is the process by which living organisms, or enzymes derived from them, chemically modify compounds. csmres.co.uk For a xenobiotic compound like this compound, biotransformation pathways are typically aimed at detoxification and facilitating excretion. tandfonline.com The primary enzymatic reactions involved in the breakdown of such a molecule would likely involve cleavage of the carbon-bromine bond and oxidation of the hydrocarbon chain.
Hydrolytic Dehalogenation: The most direct biotransformation pathway for a bromoalkane is the cleavage of the C-Br bond, a reaction catalyzed by haloalkane dehalogenases (HLDs). asm.orgnih.gov These enzymes catalyze the hydrolytic conversion of haloalkanes to the corresponding alcohol, a halide ion, and a proton. asm.org HLDs possess a broad substrate specificity. For example, the enzyme LinB from Sphingomonas paucimobilis UT26, which is involved in the degradation of lindane, can act on a variety of bromoalkanes. asm.orgnih.gov Similarly, the haloalkane dehalogenase DsvA from Saccharomonospora viridis also shows activity towards various bromoalkanes. asm.org The initial step in the biotransformation of this compound would likely be the hydrolytic cleavage of the bromide to form (E)-dec-3-en-1-ol.
The table below shows the relative activity of the haloalkane dehalogenase LinB towards various halogenated substrates, indicating its capacity to handle bromoalkanes of varying chain lengths.
| Substrate | Relative Activity (%) |
|---|---|
| 1-Chlorobutane | 100 |
| 1-Bromobutane | 187 |
| 1-Iodobutane | 281 |
| 1-Bromohexane | 156 |
| 1-Bromooctane | 63 |
| 1-Bromodecane | 13 |
Oxidative Pathways: Following or in parallel with dehalogenation, the hydrocarbon chain can be further metabolized. Cytochrome P450 monooxygenases can initiate the oxidation of the molecule. nih.gov This can occur at the double bond to form an epoxide, which is then hydrolyzed by an epoxide hydrolase to a diol. Alternatively, hydroxylation can occur at various positions along the alkyl chain, including the terminal methyl group (ω-hydroxylation) or at carbons adjacent to the double bond (allylic hydroxylation). nih.govmdpi.com These hydroxylated intermediates can be further oxidized to aldehydes, ketones, and carboxylic acids, which can then enter central metabolic pathways like fatty acid beta-oxidation. pnas.org
Glutathione (B108866) Conjugation: Another major pathway for the metabolism of halogenated hydrocarbons involves conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). nih.govacs.org This pathway is particularly relevant for haloalkenes. The reaction involves the nucleophilic substitution of the bromine atom by the thiol group of GSH. The resulting glutathione conjugate can be further processed through the mercapturic acid pathway, leading to the formation of a cysteine conjugate and ultimately an N-acetylcysteine (mercapturate) conjugate, which is water-soluble and readily excreted. acs.org While generally a detoxification route, this pathway can sometimes lead to bioactivation, forming reactive intermediates. acs.org
Environmental Research on the Degradation Pathways of Bromoalkenes
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
Abiotic degradation processes, which are independent of biological activity, play a crucial role in the initial transformation of bromoalkenes in the environment. The primary abiotic mechanisms include photolysis and hydrolysis.
Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For bromoalkenes like (E)-1-Bromo-3-decene, hydrolysis can occur through nucleophilic substitution, where a hydroxyl group from water replaces the bromine atom, or through elimination reactions. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.
One relevant study on the oxidative hydrolysis of aliphatic bromoalkenes demonstrated a method for their conversion to α-bromoketones. This process, catalyzed by a hypervalent iodine reagent, provides insight into a potential abiotic transformation pathway for this compound in the presence of oxidizing agents beilstein-journals.org. The reaction proceeds through the formation of an iodonium intermediate, followed by the expulsion of the bromide anion and subsequent attack by water beilstein-journals.org. This suggests that under certain environmental conditions, this compound could be transformed into various oxygenated products.
| Degradation Mechanism | Description | Potential Products | Influencing Factors |
| Photolysis | Cleavage of chemical bonds by light energy, primarily affecting the C-Br and C=C bonds. | Alkenyl radicals, bromine radicals, oxygenated derivatives. | Light intensity and wavelength, presence of photosensitizers. |
| Hydrolysis | Cleavage of the C-Br bond by reaction with water. | Alkenols, diols, α-bromoketones (via oxidation). | pH, temperature, presence of oxidizing agents and catalysts. |
Biotic Degradation Pathways and Microbial Metabolism
The biodegradation of halogenated organic compounds by microorganisms is a key process in their environmental remediation. For this compound, biotic degradation would likely involve initial enzymatic attacks on the alkene or the carbon-bromine bond.
Microorganisms have evolved a variety of enzymes, known as dehalogenases, that can cleave carbon-halogen bonds. The debromination of this compound is a critical first step in its aerobic biodegradation, as it reduces the compound's toxicity and increases its susceptibility to further microbial metabolism.
Several types of dehalogenases could be involved in the degradation of this compound:
Haloalkane Dehalogenases: These enzymes catalyze the hydrolytic cleavage of a carbon-halogen bond in haloalkanes, producing an alcohol, a halide ion, and a proton. While this compound is an alkene, some haloalkane dehalogenases have been shown to have broad substrate specificity and may exhibit activity towards bromoalkenes.
Monooxygenases and Dioxygenases: These enzymes incorporate one or two atoms of oxygen into their substrates. For this compound, a monooxygenase could attack the double bond, leading to the formation of an epoxide. This epoxide can then be hydrolyzed to a diol, and subsequent metabolic pathways can lead to the cleavage of the carbon chain. Alternatively, oxygenases can initiate the degradation of the alkyl chain, a common pathway for long-chain hydrocarbons nih.govplos.orgnih.govresearchgate.net. Studies on the degradation of long-chain alkanes by bacteria have identified key enzymes such as alkane monooxygenase (AlkB) researchgate.net.
Research on a four-strain microbial consortium demonstrated the aerobic degradation of brominated flame retardants, highlighting that bacterial growth and the presence of an additional carbon source were limiting factors for degradation mdpi.com. This suggests that the biodegradation of this compound in some environments might occur through co-metabolism, where microorganisms degrade the compound fortuitously while utilizing other substrates for growth.
The identification of metabolic intermediates is crucial for elucidating biodegradation pathways. Based on known microbial degradation pathways for long-chain alkanes and halogenated compounds, several potential intermediates can be proposed for the degradation of this compound.
The aerobic degradation of long-chain n-alkanes typically begins with the oxidation of a terminal methyl group by alkane hydroxylases to form a primary alcohol nih.gov. This is followed by dehydrogenation to an aldehyde and then oxidation to a fatty acid, which can then enter the β-oxidation cycle researchgate.net. If a similar pathway is initiated on the alkyl chain of this compound, a series of brominated fatty acids and their subsequent β-oxidation products would be expected as intermediates.
Alternatively, if the initial attack is at the double bond by a monooxygenase, an epoxide intermediate would be formed. Hydrolysis of this epoxide would yield a diol. Subsequent oxidation and cleavage of the carbon chain would then follow.
A study on the oxidative hydrolysis of aliphatic bromoalkenes showed the formation of α-bromoketones beilstein-journals.org. While this was an abiotic study, similar enzymatic reactions could potentially occur in microbial systems.
| Proposed Intermediate | Precursor Reaction | Subsequent Fate |
| (E)-3-Decen-1-ol | Hydrolytic debromination | Oxidation to aldehyde and carboxylic acid. |
| 1-Bromo-3,4-epoxydecane | Monooxygenase attack on the double bond | Hydrolysis to a diol, followed by further oxidation. |
| Brominated fatty acids | Oxidation of the terminal methyl group of the alkyl chain | Entry into the β-oxidation pathway. |
| α-Bromoketones | Oxidative hydrolysis | Further enzymatic degradation. |
Mechanistic Studies of Environmental Fate in Academic Contexts
Mechanistic studies in academic research often utilize model compounds and controlled laboratory experiments to understand the fundamental processes governing the environmental fate of chemicals. For a compound like this compound, such studies would aim to determine reaction kinetics, identify degradation products, and elucidate the enzymatic pathways involved in its transformation.
Compound-specific isotope analysis (CSIA) is a powerful tool used to investigate the in situ biodegradation of contaminants. For instance, a study on polybrominated diphenyl ethers (PBDEs) in sediments used CSIA to provide evidence of in situ biodegradation and reductive debromination mediated by indigenous microorganisms nih.gov. A similar approach could be applied to track the degradation of this compound in environmental samples and to distinguish between different degradation pathways.
Furthermore, molecular techniques such as polymerase chain reaction (PCR) can be used to screen for the presence of specific degradative genes in microbial communities from contaminated sites. A study on the degradation of long-chain alkylphenols successfully used PCR to identify genes for phenol hydroxylase and catechol dioxygenases in degrading bacteria nih.gov. This approach could be adapted to search for genes encoding for dehalogenases and monooxygenases in environments potentially contaminated with this compound.
While direct mechanistic studies on the environmental fate of this compound are scarce in publicly available literature, the existing body of research on analogous compounds provides a solid foundation for predicting its behavior and for designing future research to fill these knowledge gaps.
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Synthetic Methodologies
The precise three-dimensional arrangement of atoms in a molecule is crucial for its function, making stereoselective synthesis a paramount goal in chemistry. For (E)-1-Bromo-3-decene, achieving high (E)-selectivity is essential for its use as a precursor to stereochemically defined products. Future research is focused on developing more efficient and selective methods than traditional approaches.
Emerging strategies are moving beyond classical Wittig-type reactions, which can sometimes yield mixtures of (E) and (Z) isomers. One promising area is the hydroalumination of alkynes, which can produce isomerically pure vinyl halides. acs.org Another approach involves the stereoselective olefination of aldehydes using specialized sulfone reagents, a variant of the Julia-Kocienski olefination, which has shown high yields and selectivity for trans-alkenes. organic-chemistry.org Research is also exploring the dehalogenative homocoupling of alkenyl bromides on catalyst surfaces to produce (E)-dienes stereoselectively. mdpi.com The development of methods for the anti-Markovnikov hydrobromination of alkynes using novel catalytic systems also presents a direct and highly selective route to terminal (E)-alkenyl bromides. researchgate.net
| Synthetic Method | Description | Key Advantage | Relevant Findings |
| Hydroalumination-Halogenation | Involves the addition of an aluminum hydride reagent across an alkyne, followed by halogenation. | Often yields isomerically pure products. | A novel method for synthesizing vinyl halides from alkynes has been established via this reaction. acs.org |
| Julia-Kocienski Olefination | A modified Julia olefination using metallated 1-phenyl-1H-tetrazol-5-yl sulfones and aldehydes. | Good yields and high stereoselectivity for trans-alkenes under optimized base and solvent conditions. organic-chemistry.org | Achieved high trans selectivity using potassium or sodium hexamethyldisilazide as the base. organic-chemistry.org |
| Catalytic Anti-Markovnikov Hydrobromination | Direct addition of H-Br across a terminal alkyne, catalyzed by a transition metal complex. | High regio- and diastereoselectivity for terminal (E)-alkenyl bromides. researchgate.net | Compatible with a wide range of functional groups. researchgate.net |
| Ruthenium-Catalyzed Silylative Coupling | A one-pot synthesis from styrenes involving silylative coupling followed by halodesilylation. | Highly stereoselective for (E)-β-aryl vinyl halides. | Applicable for the synthesis of both vinyl iodides and bromides. organic-chemistry.org |
Exploration of New Catalytic Systems for Functionalization
The bromo-alkene moiety of this compound is a versatile functional handle for carbon-carbon bond formation and other transformations, primarily through transition-metal-catalyzed cross-coupling reactions. The future in this area lies in discovering new catalytic systems that offer broader substrate scope, higher efficiency, greater functional group tolerance, and improved sustainability.
Palladium complexes have long been the standard for coupling alkenyl halides. amazon.com However, research is actively exploring catalysts based on more earth-abundant and less expensive metals like nickel, cobalt, and copper. organic-chemistry.orgacs.orgresearchgate.net For instance, cobalt-catalyzed systems have shown high chemoselectivity in the cross-coupling of aryl Grignard reagents with alkyl bromides, tolerating functional groups like esters and ketones. organic-chemistry.orgacs.org Similarly, nickel-catalyzed methods are being developed for the halogenation of enol triflates to produce alkenyl halides under mild conditions. researchgate.net Cooperative catalysis, where two different metals like copper and palladium work in concert, is another emerging frontier, enabling complex transformations such as the differential dihydrofunctionalization of alkynes with alkenyl bromides. researchgate.netnih.gov
Advanced Computational Tools for Predictive Mechanistic Studies
Understanding the precise step-by-step pathway, or mechanism, of a chemical reaction is key to optimizing conditions and designing new transformations. Advanced computational tools, particularly Density Functional Theory (DFT), are becoming indispensable for these mechanistic investigations. nih.gov For a molecule like this compound, computational studies can predict reactivity, rationalize stereochemical outcomes, and guide the development of new catalysts.
Researchers use computational models to study the potential energy surfaces of reactions involving alkenyl halides. nih.gov This allows for the calculation of energy barriers for different pathways, helping to identify the most likely mechanism. nih.gov For example, DFT calculations can elucidate the roles of ligands in a catalyst, explaining how they influence selectivity. acs.org Such studies have been applied to understand nucleophilic substitution (SN2) and elimination (E2) reactions of haloalkanes, explaining the geometric requirements for these transformations. mdpi.com Future work will likely involve using these tools to model the reactivity of this compound with new catalytic systems and under unconventional conditions, providing insights that are difficult to obtain through experiments alone. nih.govsci-hub.se
Integration of this compound in Bio-orthogonal Chemistry and Materials Science
The unique reactivity of specific functional groups is being harnessed in increasingly complex environments, including living systems and advanced materials.
Bio-orthogonal Chemistry: This field involves chemical reactions that can occur within a living organism without interfering with native biochemical processes. otago.ac.nzwikipedia.org The functional groups used must be mutually reactive but inert to the biological environment. While the alkene or bromide of this compound is not a classic bio-orthogonal handle, it can be a precursor to functionalities that are. For example, the bromide could be substituted to introduce an azide (B81097) or a strained alkyne, which are workhorse groups in bio-orthogonal "click chemistry". mdpi.com Future research could explore the transformation of this compound into probes for cellular imaging or for constructing drug delivery systems. otago.ac.nznih.gov
Materials Science: Functionalized alkenes are important building blocks for polymers and other advanced materials. researchgate.net The reactivity of the carbon-carbon double bond allows for polymerization, while the bromo- group provides a site for further modification or for imparting specific properties. Organometallic compounds and functionalized alkenes are used to create materials with tailored thermal, mechanical, and optical properties. solubilityofthings.comresearchgate.net For instance, radical-initiated grafting of alkenes onto carbon surfaces is a versatile method for molecular functionalization. nih.gov this compound could serve as a monomer or a surface-modifying agent, with the alkyl chain influencing solubility and the bromo-alkene group providing a reactive site for cross-linking or grafting, leading to new functional materials. researchgate.net
Fundamental Studies of its Reactivity under Extreme Conditions
Investigating chemical reactions under extreme conditions—such as high temperature, high pressure, or intense irradiation—can reveal novel reactivity and lead to the discovery of new synthetic pathways. For halogenated hydrocarbons, such conditions can overcome high activation barriers.
While many reactions are designed for mild conditions, the reactivity of aryl and alkyl halides can be forced under high temperatures or with very strong bases. libretexts.orgegyankosh.ac.in For example, palladium-catalyzed carbonylation of unactivated alkyl bromides, which traditionally required harsh conditions and high pressures of carbon monoxide, can now be achieved at low pressure with appropriate ligand design. nih.gov This suggests that what was once considered an "extreme" reaction can be made more accessible through catalyst development. Future fundamental studies on this compound could involve exploring its behavior under solvothermal conditions, in supercritical fluids, or under photochemical or electrochemical stimulation. researchgate.net Such research could uncover unexpected cyclization, rearrangement, or fragmentation pathways, expanding the synthetic utility of this versatile compound.
Q & A
Q. How can the stereochemistry (E/Z) of (E)-1-Bromo-3-decene be experimentally determined?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- Coupling Constants (J-values) : Measure vicinal coupling constants between protons on C2 and C3. For trans (E) configuration, J typically ranges 12–18 Hz due to antiperiplanar alignment. For cis (Z), J is smaller (6–12 Hz).
- NOESY/ROESY : Detect spatial proximity of protons. In the E isomer, protons on C1 (Br) and C4 will show no NOE correlation, whereas Z isomers may exhibit cross-peaks between adjacent groups.
- Comparative Analysis : Cross-reference with literature data for analogous bromoalkenes (e.g., 6-Bromo-1-hexene ). Validate results using computational models (DFT calculations for optimized geometries).
- Best Practices : Ensure instrument calibration and use deuterated solvents to avoid signal interference. Document acquisition parameters (e.g., 400 MHz, CDCl₃) for reproducibility .
Q. What steps ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Protocol Standardization :
- Control Experiments : Include blanks and internal standards to detect side reactions.
- Data Validation : Reproduce results across multiple batches and compare with primary literature. For example, if using a Heck coupling, confirm yield consistency (±5%) under identical conditions .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
| Technique | Application | Key Parameters |
|---|---|---|
| ¹H/¹³C NMR | Structural elucidation | δ 4.8–5.5 ppm (alkene protons), δ 30–40 ppm (Br-C) |
| IR | C-Br stretch identification | ~550–650 cm⁻¹ (C-Br vibration) |
| MS | Molecular ion confirmation | m/z 220 (M⁺ for C₁₀H₁₉Br) |
| X-ray | Definitive stereochemistry | Single-crystal diffraction (if crystallizable) |
Advanced Research Questions
Q. How can contradictions in catalytic efficiency data for this compound cross-coupling reactions be resolved?
Methodological Answer:
- Systematic Variable Isolation :
- Use Design of Experiments (DOE) to test variables (e.g., catalyst loading, solvent polarity). For example, a 2³ factorial design evaluates interactions between Pd catalyst (0.1–1 mol%), base (K₂CO₃ vs. Cs₂CO₃), and temperature (60–100°C).
- Statistical Analysis : Apply ANOVA to identify significant factors (p < 0.05).
- Literature Reconciliation : Compare results under matched conditions. If a study reports 80% yield with Pd(PPh₃)₄ but your trials show 50%, verify ligand purity or oxygen/moisture exclusion .
Q. How to address discrepancies between computational reactivity models and experimental data for this compound?
Methodological Answer:
- Model Refinement :
- Optimize computational parameters (e.g., B3LYP/6-31G* vs. M06-2X/def2-TZVP for bromoalkenes).
- Include solvation effects (e.g., PCM for THF) and compare Gibbs free energy profiles.
- Experimental Validation :
- Re-run reactions under inert conditions (Schlenk line) to exclude oxidation.
Q. How to design stability studies for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Testing :
- Store samples at 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via HPLC.
- Kinetic Analysis : Use the Arrhenius equation (ln k vs. 1/T) to extrapolate shelf life.
- Variable Control : Test light sensitivity (amber vs. clear vials), oxygen exposure (N₂ vs. air), and moisture (desiccants vs. ambient) .
Contradiction Analysis & Data Integrity
Q. How to reconcile conflicting reports on the regioselectivity of this compound in allylic substitutions?
Methodological Answer:
- Mechanistic Re-evaluation :
- Propose competing pathways (e.g., SN2 vs. radical mechanisms). Use isotopic labeling (D, ¹³C) to track bond formation.
- In Situ Monitoring : Employ ReactIR to detect intermediates (e.g., bromide ions).
- Meta-Analysis : Aggregate data from 10+ studies, categorize by reaction type (e.g., Grignard vs. Suzuki), and perform weighted regression .
Q. What frameworks validate the reliability of contradictory data in this compound toxicity studies?
Methodological Answer:
- Constructive Falsification :
- Replicate studies using identical cell lines (e.g., HEK293) and exposure times.
- Apply reliability scores (e.g., % variance explained, R²) to assess consistency.
- Ethical Data Sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to publish raw datasets, enabling peer validation .
Data Presentation & Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
